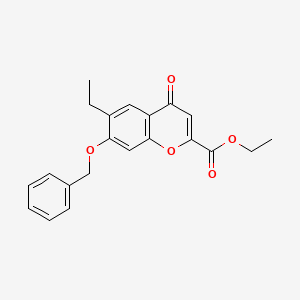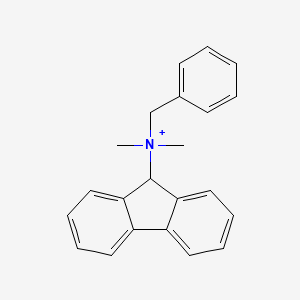
Butan-2-yl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group, which consists of a carbamimidoyl group (C=N) bonded to a thiolate group (S)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl carbamimidothioate can be achieved through a mild one-pot synthesis method. This involves the reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts under catalyst-free conditions . The reaction is typically carried out at room temperature, making it an efficient and straightforward process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic methodologies can be applied to scale up the production process. This includes optimizing reaction conditions to minimize waste and energy consumption while maximizing yield.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to a thiourea derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiourea derivatives, and various substituted carbamimidothioates
Scientific Research Applications
Butan-2-yl carbamimidothioate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of butan-2-yl carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butan-2-yl carbamimidothioate include other carbamimidothioates and thiourea derivatives. Examples include:
- Methyl N-(3-methoxythiophen-2-yl)carbamimidothioate
- N,N-dialkyl-N’-arylcarbamimidothioate derivatives
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound for synthetic applications. Additionally, its potential biological activity and applications in drug development highlight its significance in scientific research .
Properties
CAS No. |
6326-37-0 |
|---|---|
Molecular Formula |
C5H12N2S |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
butan-2-yl carbamimidothioate |
InChI |
InChI=1S/C5H12N2S/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3,(H3,6,7) |
InChI Key |
KNHNBKNSSNHIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


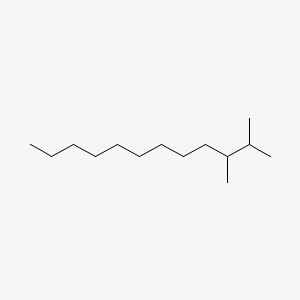

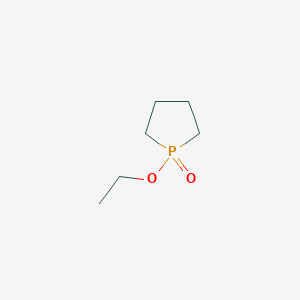
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)

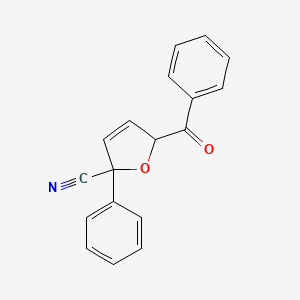
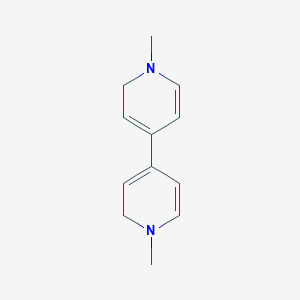
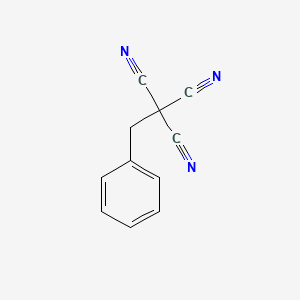
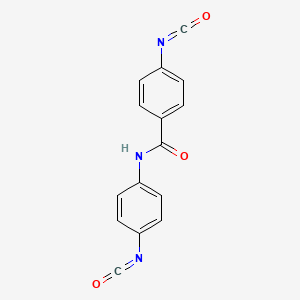
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
